N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group, a methylidene group, and a sulfanyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation of 2-methyl-5-nitrobenzaldehyde with 2-[(2-methylphenyl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while oxidation can produce nitroso or nitro derivatives.
Scientific Research Applications
N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
- N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-[(3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-5-nitrophenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-7-8-15(20(22)23)9-14(12)10-18-19-17(21)11-24-16-6-4-3-5-13(16)2/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
ICHLONKYWZCSOD-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CSC2=CC=CC=C2C |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CSC2=CC=CC=C2C |
Origin of Product |
United States |
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